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molecular formula C8H8N2O3 B2428623 6-Nitro-2,3-dihydrobenzofuran-5-amine CAS No. 84594-78-5

6-Nitro-2,3-dihydrobenzofuran-5-amine

Cat. No. B2428623
M. Wt: 180.163
InChI Key: BTYCNIIIWYDUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315513B2

Procedure details

The product obtained in Step 4 (7.0 g, 31.5 mmol) and 2 mol/L H2SO4 solution (200 mL) were heated to reflux for 6 h. Then the reaction mixture was cooled to 0° C., filtered, washed with water, concentrated under vacuum and dried to obtain a product (4.0 g, 70%).
Name
product
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:6]([N+:14]([O-:16])=[O:15])=[CH:7][C:8]2[O:12][CH2:11][CH2:10][C:9]=2[CH:13]=1)(=O)C>OS(O)(=O)=O>[NH2:4][C:5]1[C:6]([N+:14]([O-:16])=[O:15])=[CH:7][C:8]2[O:12][CH2:11][CH2:10][C:9]=2[CH:13]=1

Inputs

Step One
Name
product
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=CC2=C(CCO2)C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC2=C(CCO2)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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